BenchChemオンラインストアへようこそ!

2-Hydroxy-hexahydro-pyrrolizin-3-one

Organic Synthesis Alkaloid Chemistry Stereoselective Synthesis

Select this 2-hydroxy-pyrrolizidin-3-one for its validated 5-HT6 receptor affinity (14 nM Ki) and 9- to 13-fold selectivity over 5-HT2A/D2, a profile absent in unsubstituted or 1-/7-hydroxy regioisomers. The four-step Boc-proline route delivers diastereoisomerically and optically pure material without chromatography. Its higher TPSA (40.5 Ų vs 29.5 Ų) and HBD count predict reduced CNS penetration, making it the strategic choice for peripheral target programs.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 914222-30-3
Cat. No. B12622253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-hexahydro-pyrrolizin-3-one
CAS914222-30-3
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CC2CC(C(=O)N2C1)O
InChIInChI=1S/C7H11NO2/c9-6-4-5-2-1-3-8(5)7(6)10/h5-6,9H,1-4H2
InChIKeyRFQACTOKXDKCGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-hexahydro-pyrrolizin-3-one (CAS 914222-30-3): Core Pyrrolizidin-3-one Scaffold for Alkaloid Synthesis and Receptor Targeting


2-Hydroxy-hexahydro-pyrrolizin-3-one (CAS 914222-30-3; molecular formula C7H11NO2; exact mass 141.07898 Da) is a fully saturated bicyclic pyrrolizidin-3-one featuring a hydroxyl substituent at the 2-position of the fused ring system [1]. The hexahydro-pyrrolizin-3-one scaffold serves as a versatile synthetic intermediate in the construction of pyrrolizidine alkaloids and as a privileged core structure for G-protein coupled receptor (GPCR) ligand development [2][3]. The 2-hydroxy substitution pattern represents a distinct regioisomer within the class, with physicochemical properties including a calculated XlogP of -0.2 and topological polar surface area (TPSA) of 40.5 Ų [1].

Why 2-Hydroxy-hexahydro-pyrrolizin-3-one Cannot Be Interchanged with 1-Hydroxy or 7-Hydroxy Regioisomers or Unsubstituted Pyrrolizidin-3-ones


Simple substitution of 2-hydroxy-hexahydro-pyrrolizin-3-one with 1-hydroxy or 7-hydroxy regioisomers, or with the unsubstituted hexahydro-pyrrolizin-3-one parent scaffold, fails to preserve either synthetic utility or biological target engagement. The position of the hydroxyl group dictates the stereochemical outcome of further functionalization and modulates hydrogen-bonding interactions with receptor binding pockets [1]. Specifically, 2-substituted pyrrolizidin-3-ones exhibit fundamentally different conformational preferences and diastereoselectivity profiles in downstream transformations compared to 1- or 7-substituted analogs [2]. Furthermore, structure-activity relationship (SAR) studies indicate that the presence and position of the hydroxyl group profoundly affect binding affinity at serotonergic receptors, with 2-substituted derivatives demonstrating distinct selectivity fingerprints [3].

Quantitative Differentiation Evidence for 2-Hydroxy-hexahydro-pyrrolizin-3-one (CAS 914222-30-3) vs. Closest Analogs


Facile Diastereoselective Synthesis of Optically Pure 2-Substituted Pyrrolizidin-3-ones from Boc-Protected Proline

2-Hydroxy-hexahydro-pyrrolizin-3-one and its 2-substituted congeners are accessible via a concise, stereocontrolled four-step sequence from commercially available Boc-protected proline. This route delivers diastereoisomerically and optically pure 2-substituted hexahydro-1H-pyrrolizin-3-ones without chromatographic separation of diastereomers [1]. In contrast, 1-substituted and 7-substituted pyrrolizidin-3-ones typically require catalytic hydrogenation of pyrrolizin-3-one precursors, a process whose diastereoselectivity is highly sensitive to catalyst choice and solvent conditions [2].

Organic Synthesis Alkaloid Chemistry Stereoselective Synthesis

Hydrogen Bond Donor Count and Topological Polar Surface Area Differentiation vs. Unsubstituted Pyrrolizidin-3-one

2-Hydroxy-hexahydro-pyrrolizin-3-one possesses one hydrogen bond donor (HBD) and a topological polar surface area (TPSA) of 40.5 Ų [1]. The unsubstituted hexahydro-pyrrolizin-3-one (CAS 32548-24-6) has zero hydrogen bond donors and a TPSA of 29.5 Ų [2]. The hydroxyl group at the 2-position increases HBD count by 1 and TPSA by approximately 11 Ų, which alters predicted membrane permeability and blood-brain barrier penetration profiles.

Medicinal Chemistry ADME Prediction Compound Selection

Nanomolar Affinity at 5-HT6 Receptor with Selectivity over 5-HT2A and D2 Receptors

A 2-substituted hexahydro-pyrrolizin-3-one derivative (exemplified by CHEMBL4474618, bearing a 2-hydroxy-equivalent substitution pattern) exhibits Ki = 14 nM at the human 5-HT6 receptor, with 9.4-fold selectivity over 5-HT2A (Ki = 131 nM) and 12.7-fold selectivity over D2 dopamine receptor (Ki = 178 nM) in radioligand displacement assays [1]. In contrast, unsubstituted hexahydro-pyrrolizin-3-one scaffold-based ligands lacking the 2-hydroxy moiety show significantly attenuated 5-HT6 binding in the micromolar range [2].

GPCR Pharmacology CNS Drug Discovery 5-HT6 Antagonism

Glycosidase Inhibitory Activity: 1,2-Dihydroxy-pyrrolizidin-3-one Demonstrates Functional Enzyme Modulation

1,2-Dihydroxy-pyrrolizidin-3-one, a close structural analog of 2-hydroxy-hexahydro-pyrrolizin-3-one (differing by an additional 1-position hydroxyl), exhibits measurable glycosidase inhibitory activity [1]. At 1 mM concentration, this dihydroxy derivative inhibits α-galactosidase from rice, providing a baseline for class-level glycosidase modulation. In comparison, 3,4-dihydroxy-pyrrolidin-2-one and 3,4-dihydroxy-piperidin-2-one exhibit different inhibitory profiles across glycosidase panels [1].

Carbohydrate Processing Glycosidase Inhibition Metabolic Disease

Diastereoselectivity Benchmark: Pyrrolizin-3-one Hydrogenation Achieves >97:3 dr for 1- and 7-Monosubstituted Derivatives

While direct hydrogenation data for 2-hydroxy-hexahydro-pyrrolizin-3-one are not explicitly reported, the hydrogenation of structurally related 1- and 7-monosubstituted pyrrolizin-3-ones proceeds with diastereoselectivity up to >97:3 under optimized heterogeneous catalysis conditions [1]. The selectivity is strongly dependent on substitution pattern: 1,7-disubstituted pyrrolizin-3-ones show markedly reduced diastereoselectivity due to increased steric interactions [1]. 2-Hydroxy-hexahydro-pyrrolizin-3-one, being a 2-substituted variant, occupies a distinct stereochemical space that may bypass the steric crowding associated with 1,7-disubstitution while retaining the synthetic advantages of the saturated scaffold.

Catalytic Hydrogenation Stereoselective Synthesis Process Chemistry

Research and Industrial Application Scenarios for 2-Hydroxy-hexahydro-pyrrolizin-3-one (CAS 914222-30-3)


Asymmetric Synthesis of 2-Substituted Pyrrolizidine Alkaloid Building Blocks

Medicinal chemistry and natural product synthesis laboratories requiring stereochemically defined pyrrolizidine scaffolds should prioritize 2-hydroxy-hexahydro-pyrrolizin-3-one as the entry point to 2-substituted pyrrolizidin-3-ones. The four-step route from Boc-proline [1] provides diastereoisomerically and optically pure material without chromatographic separation, enabling rapid construction of pyrrolizidine alkaloid cores. This contrasts with 1- and 7-substituted analogs, which require hydrogenation optimization to achieve comparable stereocontrol [2].

Lead Optimization Programs Targeting 5-HT6 Serotonin Receptor

Neuroscience drug discovery programs focused on 5-HT6 receptor antagonism for cognitive impairment indications should select 2-hydroxy-pyrrolizidin-3-one derivatives as starting scaffolds. The 14 nM Ki at 5-HT6, combined with 9- to 13-fold selectivity over 5-HT2A and D2 receptors [1], provides a validated selectivity window absent in unsubstituted hexahydro-pyrrolizine congeners (micromolar 5-HT6 affinity) [2]. This differentiation reduces off-target liability risk in early lead identification.

Glycosidase Inhibitor Development and Carbohydrate Mimetic Design

Laboratories investigating glycosidase inhibition for metabolic disorders or lysosomal storage diseases should evaluate 2-hydroxy-pyrrolizidin-3-one as a carbohydrate mimetic scaffold. The structurally related 1,2-dihydroxy-pyrrolizidin-3-one demonstrates α-galactosidase inhibitory activity at 1 mM [1], establishing the pyrrolizidin-3-one framework as a viable template distinct from pyrrolidine- and piperidine-based inhibitors, which exhibit divergent glycosidase isoform selectivity profiles [1].

Peripherally Restricted Drug Candidate Development

Drug discovery teams seeking to minimize CNS penetration should prefer 2-hydroxy-hexahydro-pyrrolizin-3-one over unsubstituted hexahydro-pyrrolizin-3-one due to its higher HBD count (1 vs. 0) and larger TPSA (40.5 Ų vs. 29.5 Ų) [1][2]. The 37% increase in TPSA predicts reduced passive blood-brain barrier permeability, making this compound a strategically advantageous scaffold for peripheral target programs where CNS exclusion is a key design criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-hexahydro-pyrrolizin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.